molecular formula C15H18N4 B6963811 3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile

3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile

Cat. No.: B6963811
M. Wt: 254.33 g/mol
InChI Key: CJIBBABWDSAKIO-UHFFFAOYSA-N
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Description

3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile is a complex organic compound featuring an imidazole ring, a benzonitrile group, and an ethylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 1-methylimidazole, which is then alkylated to introduce the ethylamino group. The final step involves the coupling of this intermediate with a benzonitrile derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways. Additionally, the benzonitrile group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the imidazole and benzonitrile groups allows for versatile reactivity and binding capabilities, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-[1-[1-(1-methylimidazol-2-yl)ethylamino]ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-11(14-6-4-5-13(9-14)10-16)18-12(2)15-17-7-8-19(15)3/h4-9,11-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIBBABWDSAKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC(C)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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